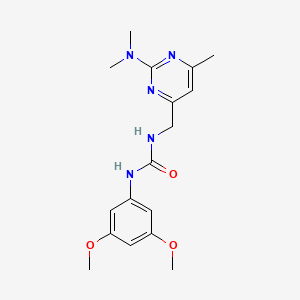

1-(3,5-Dimethoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

説明

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-11-6-13(20-16(19-11)22(2)3)10-18-17(23)21-12-7-14(24-4)9-15(8-12)25-5/h6-9H,10H2,1-5H3,(H2,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAJPUWZJDNZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3,5-Dimethoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a urea derivative with potential biological activity, particularly in the context of inflammation and related disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

- A 3,5-dimethoxyphenyl group, which is known for its role in enhancing bioactivity through structural modifications.

- A dimethylamino-substituted pyrimidine moiety that contributes to its pharmacological profile.

The molecular formula is , and it has been characterized using various spectroscopic techniques, including NMR and LCMS, confirming its identity and purity .

-

NLRP3 Inflammasome Inhibition :

This compound has shown promising results in inhibiting the activation of the NLRP3 inflammasome, a key player in the inflammatory response. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and metabolic syndromes. By modulating this pathway, the compound may provide therapeutic benefits in conditions characterized by chronic inflammation . -

Antioxidant Properties :

Preliminary studies suggest that the compound exhibits antioxidant activity, potentially mitigating oxidative stress-related damage in cells. This is significant as oxidative stress is a contributing factor in numerous diseases, including neurodegenerative disorders .

Pharmacological Effects

Study 1: Inhibition of the NLRP3 Inflammasome

A study conducted on a mouse model of systemic lupus erythematosus (SLE) demonstrated that administration of the compound resulted in a significant reduction of disease symptoms. The treatment led to decreased levels of IL-1β and IL-18, key cytokines associated with NLRP3 activation .

Study 2: Antioxidant Evaluation

In vitro assays measuring reactive oxygen species (ROS) levels indicated that the compound effectively reduced oxidative stress in neuronal cell lines. This suggests potential applications in neuroprotection .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.35 g/mol |

| NLRP3 Inflammasome Inhibition | Yes |

| Antioxidant Activity | Moderate |

| Antimicrobial Activity | Potential (further studies needed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。